Ethyl allyl(2,2-dimethoxyethyl)carbamate

Description

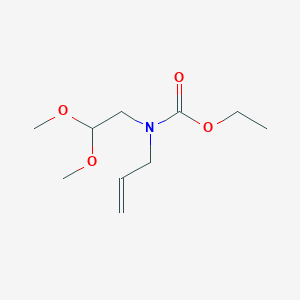

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIOXBYMPVICFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CC=C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128740-02-3 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)-N-2-propen-1-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2,2-dimethoxyethyl)-2-propenyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate (CAS No. 128740-02-3). The synthesis is approached as a two-step process, commencing with the N-allylation of 2,2-dimethoxyethan-1-amine to yield the key intermediate, N-allyl-2,2-dimethoxyethanamine. This intermediate is subsequently reacted with ethyl chloroformate under carefully controlled conditions to produce the target carbamate. This document elucidates the causal reasoning behind procedural choices, from reagent selection to reaction conditions and purification strategies. It is intended for researchers and drug development professionals who require a robust and reproducible protocol grounded in established principles of organic chemistry.

Introduction and Strategic Overview

This compound is a multifunctional organic molecule featuring a carbamate linkage, an allyl group, and a protected aldehyde in the form of a dimethyl acetal. These functional groups make it a potentially valuable intermediate for more complex molecular architectures in pharmaceutical and materials science. For instance, the allyl group is amenable to a wide range of transformations, including cross-metathesis and palladium-catalyzed reactions, while the acetal can be readily deprotected to reveal a reactive aldehyde for subsequent derivatization.

Our synthetic strategy is predicated on a logical and efficient two-step sequence. This approach ensures high conversion rates and simplifies purification by addressing the formation of the secondary amine intermediate before introducing the carbamate moiety.

Logical Workflow for Synthesis

The overall synthetic pathway is visualized below, outlining the progression from commercially available starting materials to the final product.

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of N-allyl-2,2-dimethoxyethanamine (Intermediate)

The foundational step is the selective mono-allylation of the primary amine, 2,2-dimethoxyethanamine. The choice of a mild base and appropriate solvent is critical to prevent over-alkylation and ensure a clean reaction profile.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide.

-

Amine Source: 2,2-dimethoxyethanamine is a commercially available starting material, serving as the nitrogen and dimethoxyethyl backbone of the target molecule.

-

Allylating Agent: Allyl bromide is a highly effective and reactive agent for this transformation.

-

Base: Potassium carbonate (K₂CO₃) is selected as the base. It is a mild, inorganic base that is sufficiently strong to neutralize the hydrobromic acid (HBr) generated during the reaction. Its insolubility in acetonitrile facilitates easy removal by filtration post-reaction, simplifying the workup.

-

Solvent: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. It readily dissolves the amine and allyl bromide while promoting the nucleophilic attack without interfering with the reaction.

Detailed Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,2-Dimethoxyethanamine | 105.14 | 10.0 g | 0.095 | 1.0 |

| Allyl Bromide | 120.98 | 12.6 g (8.7 mL) | 0.104 | 1.1 |

| Potassium Carbonate | 138.21 | 19.7 g | 0.142 | 1.5 |

| Acetonitrile | - | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethoxyethanamine (10.0 g, 0.095 mol), potassium carbonate (19.7 g, 0.142 mol), and acetonitrile (200 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add allyl bromide (12.6 g, 0.104 mol) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

-

Wash the filtered solids with a small amount of acetonitrile (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude N-allyl-2,2-dimethoxyethanamine as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Part II: Synthesis of this compound

This final step involves the formation of the carbamate linkage through the reaction of the synthesized secondary amine with ethyl chloroformate. Temperature control and effective acid scavenging are paramount for achieving a high yield and purity.

Mechanistic Rationale and Reagent Selection

The formation of the carbamate proceeds via a nucleophilic acyl substitution reaction. The secondary amine nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroformate, followed by the elimination of a chloride ion.

Caption: Mechanism of carbamate formation.

-

Electrophile: Ethyl chloroformate is a classic and highly efficient reagent for installing an ethoxycarbonyl group onto a nucleophilic nitrogen. It is reactive and commercially available.

-

Base: Triethylamine (Et₃N) is used as a soluble organic base. Its primary function is to neutralize the HCl generated in situ[1]. This is critical as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The resulting triethylammonium chloride salt is typically soluble in the reaction medium but can be easily removed during the aqueous workup.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It is inert, aprotic, and readily dissolves both the amine intermediate and ethyl chloroformate. Its low boiling point simplifies removal during product isolation.

-

Temperature Control: The reaction is initiated at 0°C. This is a standard precaution when working with reactive acylating agents like ethyl chloroformate to control the initial exotherm and minimize potential side reactions[1][2].

Detailed Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| N-allyl-2,2-dimethoxyethanamine | 145.20 | 13.8 g | 0.095 | 1.0 |

| Ethyl Chloroformate | 108.52 | 11.3 g (9.8 mL) | 0.104 | 1.1 |

| Triethylamine | 101.19 | 11.5 g (15.9 mL) | 0.114 | 1.2 |

| Dichloromethane (DCM) | - | 250 mL | - | - |

Procedure:

-

Dissolve the crude N-allyl-2,2-dimethoxyethanamine (13.8 g, 0.095 mol) and triethylamine (11.5 g, 0.114 mol) in dichloromethane (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution to 0°C in an ice-water bath.

-

Add ethyl chloroformate (11.3 g, 0.104 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours[1].

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude oil should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Product Characterization

The final product, this compound, is a colorless to pale yellow oil. Its identity and purity should be confirmed using standard analytical techniques.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 128740-02-3 | [3] |

| Molecular Formula | C₁₀H₁₉NO₄ | [3] |

| Molecular Weight | 217.26 g/mol | [3] |

| Boiling Point | 270.1°C at 760 mmHg | [3] |

| Density | 1.022 g/cm³ | [3] |

| Flash Point | 117.2°C | [3] |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃): Expect characteristic signals for the ethyl group (triplet ~1.2 ppm, quartet ~4.1 ppm), the allyl group (multiplets ~5.1-5.3 ppm and ~5.7-5.9 ppm, doublet ~3.9-4.0 ppm), the dimethoxyethyl group (singlet ~3.3-3.4 ppm for OCH₃, triplet ~4.4-4.5 ppm for the CH acetal, and a triplet ~3.4-3.5 ppm for the CH₂N), with integrations corresponding to the number of protons.

-

¹³C NMR (CDCl₃): Expect signals for the carbamate carbonyl (~155-156 ppm), the olefinic carbons of the allyl group (~117 and ~134 ppm), the acetal carbon (~102-103 ppm), and the various other aliphatic carbons in the structure.

-

IR (Neat): A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carbamate is expected.

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 218.1 and the [M+Na]⁺ ion at m/z 240.1.

Safety and Handling

-

Ethyl Chloroformate: This reagent is corrosive, toxic, and a lachrymator. It reacts with water to produce HCl[4]. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Allyl Bromide: This reagent is toxic, flammable, and a lachrymator. It should also be handled with extreme care in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. The reaction involving ethyl chloroformate should be equipped with a drying tube or performed under an inert atmosphere to prevent hydrolysis of the reagent.

Conclusion

The synthesis of this compound can be reliably achieved in high yield through a robust two-step process involving N-allylation followed by carbamate formation. The protocols described herein are built on well-established chemical transformations and emphasize control over reaction parameters to ensure reproducibility and product purity. This guide provides the necessary detail for researchers to successfully implement this synthesis in a laboratory setting.

References

-

Supporting Information for Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Available from: [Link]

-

precisionFDA. ETHYL ALLYLCARBAMATE. Available from: [Link]

-

PubChem. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720. Available from: [Link]

-

ResearchGate. Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C.... Available from: [Link]

-

Organic Syntheses. ethyl n-methylcarbamate. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

PubChem. Ethyl N-allylcarbamate | C6H11NO2 | CID 138454. Available from: [Link]

- Google Patents. WO2011154827A2 - Transition metal-catalyzed processes for the preparation of n-allyl compounds and use thereof.

- Google Patents. CN102718664A - Preparation method of N-allyl aniline compound.

-

ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Available from: [Link]

- Google Patents. WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom.

- Google Patents. EP0320269B1 - Process for preparation of allyl type amine.

- Google Patents. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.

-

PubChem. Carbamic acid, ethyl-, ethyl ester | C5H11NO2 | CID 12195. Available from: [Link]

-

MDPI. Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. Available from: [Link]

Sources

An In-depth Technical Guide to Ethyl allyl(2,2-dimethoxyethyl)carbamate

This guide provides a comprehensive technical overview of Ethyl allyl(2,2-dimethoxyethyl)carbamate (CAS Number: 128740-02-3), a molecule with significant potential in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, reactivity, and potential applications.

Introduction and Significance

This compound is a multifunctional organic compound featuring a carbamate core, an allyl group, and a protected aldehyde in the form of a dimethyl acetal. The strategic combination of these functional groups makes it a versatile building block for the synthesis of more complex molecular architectures.

The carbamate moiety is a key structural feature in numerous pharmaceuticals and agrochemicals, valued for its chemical stability and ability to act as a peptide bond isostere.[1][2] The allyl group serves as a versatile handle for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions, and can also function as a protecting group for the nitrogen atom.[3] The 2,2-dimethoxyethyl group is a stable precursor to a reactive aldehyde functionality, which can be unmasked under acidic conditions for subsequent reactions.[4]

A patent has identified the related compound, Ethyl N-(2,2-dimethoxyethyl)carbamate, as an intermediate in the synthesis of 2-(2,4,5-substituted-anilino) pyrimidine compounds, which are under investigation as potential cancer therapeutics.[5] This highlights the potential of the core structure of this compound in the development of novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 128740-02-3 | [6] |

| Molecular Formula | C₁₀H₁₉NO₄ | [6] |

| Molecular Weight | 217.26 g/mol | [6] |

| Boiling Point | 270.1 °C at 760 mmHg | [6] |

| Density | 1.022 g/cm³ | [6] |

| Flash Point | 117.2 °C | [6] |

| InChI Key | RMCBLRIIALKKPN-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CCOC(=O)N(CC=C)CC(OC)OC | [6] |

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available 2,2-dimethoxyethylamine. The first step involves the N-allylation of the primary amine, followed by the formation of the ethyl carbamate.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of N-allyl-N-(2,2-dimethoxyethyl)amine (Intermediate)

This protocol is based on standard procedures for the N-alkylation of primary amines.

-

Materials:

-

2,2-Dimethoxyethylamine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of 2,2-dimethoxyethylamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add allyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-allyl-N-(2,2-dimethoxyethyl)amine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Causality: The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

Step 2: Synthesis of this compound (Final Product)

This protocol is adapted from general methods for carbamate synthesis from secondary amines and chloroformates.

-

Materials:

-

N-allyl-N-(2,2-dimethoxyethyl)amine

-

Ethyl chloroformate

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve N-allyl-N-(2,2-dimethoxyethyl)amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Causality: Triethylamine acts as a base to scavenge the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and promoting the reaction. Dichloromethane is an appropriate inert solvent for this transformation.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the N-allyl group, the carbamate linkage, and the dimethyl acetal.

Reactivity of the Dimethyl Acetal

The dimethyl acetal serves as a protecting group for an aldehyde. It is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde functionality. This transformation opens up a wide range of subsequent synthetic possibilities.

Caption: Acid-catalyzed cleavage of the dimethyl acetal.

Experimental Protocol: Acetal Deprotection

-

Materials:

-

This compound

-

Formic acid or another suitable acid (e.g., aqueous HCl)

-

Ethyl acetate

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve this compound in formic acid.

-

Stir the solution at room temperature for several hours, monitoring the reaction by TLC.

-

Upon completion, carefully remove the excess formic acid under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.

-

The product, Ethyl allyl(2-oxoethyl)carbamate, can be purified by column chromatography.

-

Causality: The acidic medium protonates one of the methoxy groups of the acetal, converting it into a good leaving group (methanol). Subsequent attack by water and elimination of the second methanol molecule yields the aldehyde.[4]

Reactivity of the N-Allyl Group

The allyl group can participate in a variety of reactions, including:

-

Palladium-catalyzed reactions: The allyl group can be cleaved under mild conditions using a palladium catalyst, which is a common strategy for deprotection in peptide synthesis.[3]

-

Electrophilic additions: The double bond of the allyl group can undergo addition reactions with various electrophiles.

-

Metathesis reactions: The allyl group can participate in olefin metathesis reactions to form more complex structures.

Reactivity of the Carbamate Group

The carbamate linkage is generally stable to a wide range of reaction conditions. However, it can be cleaved under strong acidic or basic conditions, or through specific reagents designed for carbamate deprotection.[7]

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | m | 1H | -CH=CH₂ |

| ~5.2 | m | 2H | -CH=CH ₂ |

| ~4.6 | t | 1H | -CH (OCH₃)₂ |

| ~4.1 | q | 2H | -O-CH ₂-CH₃ |

| ~3.9 | d | 2H | -N-CH ₂-CH=CH₂ |

| ~3.4 | d | 2H | -N-CH ₂-CH(OCH₃)₂ |

| ~3.3 | s | 6H | -CH(OCH ₃)₂ |

| ~1.2 | t | 3H | -O-CH₂-CH ₃ |

Predicted ¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (carbamate) |

| ~134 | -C H=CH₂ |

| ~117 | -CH=C H₂ |

| ~103 | -C H(OCH₃)₂ |

| ~61 | -O-C H₂-CH₃ |

| ~54 | -CH(OC H₃)₂ |

| ~50 | -N-C H₂-CH=CH₂ |

| ~48 | -N-C H₂-CH(OCH₃)₂ |

| ~15 | -O-CH₂-C H₃ |

Predicted IR Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O stretch (carbamate) |

| ~1645 | C=C stretch (alkene) |

| ~1100-1250 | C-O stretch (ester and acetal) |

| ~3080 | =C-H stretch (alkene) |

Predicted Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 217

-

Key Fragments: Loss of -OCH₃ (m/z = 186), loss of -CH(OCH₃)₂ (m/z = 144), loss of allyl group (m/z = 176), McLafferty rearrangement fragments.

Potential Applications in Drug Discovery and Organic Synthesis

The unique combination of functional groups in this compound makes it a valuable intermediate for the synthesis of a diverse range of target molecules.

-

Synthesis of Heterocycles: The aldehyde functionality, unmasked from the acetal, can be used in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules.

-

Peptidomimetics: The carbamate core can be incorporated into peptide-like structures to improve their stability and pharmacokinetic properties.[1]

-

Combinatorial Chemistry: The allyl and acetal functionalities can be orthogonally deprotected and functionalized, making this molecule suitable for the generation of compound libraries for high-throughput screening.

-

Intermediate for Bioactive Molecules: As suggested by related patents, this compound can serve as a key building block for the synthesis of complex molecules with potential therapeutic applications, such as kinase inhibitors in oncology.[5]

Conclusion

This compound is a promising and versatile building block in organic synthesis. Its straightforward synthesis, combined with the distinct reactivity of its functional groups, provides a powerful tool for the construction of complex and potentially bioactive molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and potential applications to aid researchers in leveraging this compound for their scientific endeavors.

References

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 19(29), 5086-5103.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). CAS 128740-02-3 this compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-allylcarbamate. Retrieved from [Link]

- AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. U.S. Patent No. 8,946,235 B2. Washington, DC: U.S.

-

Master Organic Chemistry. (2023). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2022). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv.

- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(21), 3736–3740.

- Lange, M., Meyer, F. L., Nosovska, O., & Vilotijevic, I. (2023). Lewis-Base-Catalyzed N-Allylation of Silyl Carbamate Latent Pronucleophiles with Allylic Fluorides. Organic Letters, 25(49), 9097–9102.

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Retrieved from [Link]

-

PubChem. (n.d.). Ethyl N-allylcarbamate. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 2. Ethyl N-allylcarbamate | C6H11NO2 | CID 138454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and application of allyl, 2-sulfonylethyl and 2-thioethyl carbamate linkers for solid phase N-acyliminium ion chemistry - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]

- 5. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Amine synthesis by carbamate cleavage [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of Ethyl allyl(2,2-dimethoxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure, properties, and potential synthetic methodologies for Ethyl allyl(2,2-dimethoxyethyl)carbamate. As a molecule incorporating several key functional groups, it holds relevance in the fields of organic synthesis and medicinal chemistry. This document is intended to serve as a foundational resource for researchers interested in the application and further development of this and structurally related compounds.

Introduction: The Significance of Carbamates in Modern Drug Discovery

The carbamate functional group is a cornerstone in contemporary drug design and medicinal chemistry.[1][2][3] Its unique properties, including chemical and proteolytic stability, the ability to permeate cell membranes, and its resemblance to a peptide bond, make it a valuable motif in the development of therapeutic agents.[1][2] Carbamates are integral structural and functional elements in a wide array of approved drugs for treating diseases such as cancer, epilepsy, and various viral infections.[1] They can play a direct role in drug-target interactions or be employed to enhance the biological activity of parent molecules.[1] Furthermore, the carbamate linkage is frequently utilized in prodrug design to improve systemic hydrolytic stability and protect active substances from first-pass metabolism.[1][4] The subject of this guide, this compound, is a multifunctional molecule that embodies the versatility of the carbamate scaffold.

Molecular Identity and Physicochemical Properties

This compound is identified by the CAS number 128740-02-3.[5] Its molecular formula is C10H19NO4, and it has an exact mass of 217.13100 u.[5]

| Property | Value | Source |

| Molecular Formula | C10H19NO4 | Alfa Chemistry[5] |

| CAS Number | 128740-02-3 | Alfa Chemistry[5] |

| Exact Mass | 217.13100 u | Alfa Chemistry[5] |

| Boiling Point | 270.101 °C at 760 mmHg | Alfa Chemistry[5] |

| Flash Point | 117.153 °C | Alfa Chemistry[5] |

| Density | 1.022 g/cm³ | Alfa Chemistry[5] |

| H-Bond Acceptor Count | 4 | Alfa Chemistry[5] |

| H-Bond Donor Count | 0 | Alfa Chemistry[5] |

In-Depth Structural Analysis

The molecular structure of this compound is characterized by a central carbamate core with ethyl, allyl, and 2,2-dimethoxyethyl substituents on the nitrogen and oxygen atoms.

Caption: 2D representation of this compound.

The canonical SMILES representation of the molecule is CCOC(=O)N(CC=C)CC(OC)OC.[5] This notation provides a linear text-based representation of the molecule's atomic connectivity. The InChI key, RMCBLRIIALKKPN-UHFFFAOYSA-N, serves as a unique digital identifier for the compound.[5]

Predicted Spectroscopic Data

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

| Protons | Multiplicity | Approximate Chemical Shift (δ) | Rationale |

| CH3 (Ethyl) | Triplet | 1.2-1.3 | Aliphatic methyl group adjacent to a methylene group. |

| O-CH2 (Ethyl) | Quartet | 4.0-4.2 | Methylene group attached to the carbamate oxygen. |

| N-CH2 (Allyl) | Doublet | 3.8-4.0 | Methylene group attached to the carbamate nitrogen and adjacent to a vinyl group. |

| =CH2 (Allyl) | Multiplet | 5.1-5.3 | Terminal vinyl protons. |

| -CH= (Allyl) | Multiplet | 5.7-5.9 | Internal vinyl proton. |

| N-CH2 (Dimethoxyethyl) | Triplet | 3.4-3.6 | Methylene group attached to the carbamate nitrogen and adjacent to a methine. |

| -CH(OCH3)2 | Triplet | 4.4-4.6 | Methine proton of the acetal group. |

| OCH3 (Dimethoxy) | Singlet | 3.2-3.4 | Methyl protons of the two methoxy groups. |

Predicted ¹³C NMR Chemical Shifts (in ppm):

| Carbon | Approximate Chemical Shift (δ) | Rationale |

| C=O (Carbamate) | 155-157 | Carbonyl carbon of the carbamate. |

| =CH2 (Allyl) | 116-118 | Terminal vinyl carbon. |

| -CH= (Allyl) | 133-135 | Internal vinyl carbon. |

| N-CH2 (Allyl) | 48-50 | Carbon attached to nitrogen in the allyl group. |

| O-CH2 (Ethyl) | 61-63 | Carbon attached to oxygen in the ethyl group. |

| CH3 (Ethyl) | 14-16 | Methyl carbon of the ethyl group. |

| N-CH2 (Dimethoxyethyl) | 45-47 | Carbon attached to nitrogen in the dimethoxyethyl group. |

| -CH(OCH3)2 | 102-104 | Acetal carbon. |

| OCH3 (Dimethoxy) | 53-55 | Methoxy carbons. |

Predicted Infrared (IR) Absorption Frequencies (in cm⁻¹):

| Functional Group | Approximate Wavenumber (ν) | Intensity |

| C=O (Carbamate) | 1700-1680 | Strong |

| C-O (Ester) | 1250-1200 | Strong |

| C-N (Amine) | 1250-1020 | Medium |

| C=C (Alkene) | 1680-1620 | Medium-Weak |

| =C-H (Alkene) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Strong |

Proposed Synthetic Strategies

The synthesis of this compound can be envisioned through several established methods for carbamate formation. A plausible and efficient approach would involve the reaction of an appropriate N-substituted amine with an ethyl chloroformate or a related carbonylating agent.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the C-N and C-O bonds of the carbamate linkage.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

A potential synthetic route is outlined below. This multi-step process begins with commercially available starting materials.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Allyl(2,2-dimethoxyethyl)amine

The secondary amine precursor can be synthesized via the N-alkylation of 2,2-dimethoxyethanamine with an allyl halide, such as allyl bromide, in the presence of a suitable base to neutralize the hydrohalic acid formed.

Step 2: Formation of the Carbamate

The resulting secondary amine, Allyl(2,2-dimethoxyethyl)amine, can then be reacted with ethyl chloroformate in the presence of a non-nucleophilic base, like triethylamine or pyridine, to yield the final product, this compound. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at reduced temperatures to control the exothermicity.

Potential Applications in Drug Development and Organic Synthesis

The structural motifs present in this compound suggest several potential applications:

-

Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening. The allyl group can be further functionalized through various reactions such as hydroboration-oxidation, epoxidation, or metathesis. The acetal group can be deprotected to reveal a reactive aldehyde, which can then be used in reductive amination or other condensation reactions.

-

Bioisostere for Amide Bonds: The carbamate linkage is a well-established bioisostere for the amide bond in peptidomimetics.[2] This substitution can enhance metabolic stability by reducing susceptibility to enzymatic cleavage by proteases.

-

Prodrug Strategies: The carbamate functionality is often employed in prodrug design.[1][4] While this specific molecule may not be a prodrug itself, its synthesis and chemistry are relevant to the development of carbamate-based prodrugs.

-

Protecting Group Chemistry: The allyl group is a common protecting group for amines (as an Alloc carbamate).[1] The chemistry involved in the synthesis of this molecule is directly applicable to the field of protecting group strategies in complex molecule synthesis.

Conclusion

This compound is a molecule with significant potential in the realms of medicinal chemistry and organic synthesis. Its structure combines the stability and desirable electronic properties of the carbamate core with multiple functional handles for further chemical modification. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and potential synthetic routes. The predicted spectroscopic data offers a baseline for the characterization of this compound. As the demand for novel chemical entities in drug discovery continues to grow, a thorough understanding of such versatile molecular scaffolds is paramount for the advancement of the field.

References

-

D'Souza, D. M., & Müller, T. J. (2007). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

-

Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. (2025). [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic data (NMR, IR, MS) of Ethyl allyl(2,2-dimethoxyethyl)carbamate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl allyl(2,2-dimethoxyethyl)carbamate

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No: 128740-02-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features to provide a self-validating framework for the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Implications

This compound is a multifunctional molecule with a molecular formula of C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol .[1] Its structure contains several key functional groups that give rise to a distinct spectroscopic fingerprint: an ethyl carbamate core, an N-allyl group, and an N-(2,2-dimethoxyethyl) acetal side chain.

Structure:

A thorough analysis of this structure allows us to predict the key features in each spectroscopic technique. The electronegativity of the oxygen and nitrogen atoms will significantly influence the chemical shifts of adjacent protons and carbons in NMR spectroscopy. The carbonyl group of the carbamate and the carbon-carbon double bond of the allyl group will produce strong, characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and bonding arrangement will dictate its fragmentation pattern in mass spectrometry.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons. Due to rotational isomerism around the carbamate C-N bond, some signals may appear broadened.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at room temperature.

-

Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. The resulting spectrum should be manually phased and baseline corrected. Integrate all signals to determine the relative proton ratios.

Workflow for ¹H NMR Analysis

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 1.25 | Triplet (t) | 3H | CH₃ -CH₂-O- | Standard ethyl ester methyl group, split by adjacent CH₂. |

| b | 4.15 | Quartet (q) | 2H | CH₃-CH₂ -O- | Methylene group deshielded by the adjacent ester oxygen. |

| c | 3.95 | Doublet (d) | 2H | N-CH₂ -CH=CH₂ | Allylic protons adjacent to the nitrogen, split by the vinyl proton. |

| d | 5.15 - 5.25 | Multiplet (m) | 2H | -CH=CH₂ | Terminal vinyl protons, showing complex splitting. |

| e | 5.75 - 5.85 | Multiplet (m) | 1H | -CH =CH₂ | Internal vinyl proton, deshielded and split by adjacent protons. |

| f | 3.40 | Doublet (d) | 2H | N-CH₂ -CH(OCH₃)₂ | Protons on carbon adjacent to nitrogen and the acetal group. |

| g | 4.50 | Triplet (t) | 1H | -CH (OCH₃)₂ | Acetal proton, deshielded by two oxygens, split by the N-CH₂ group. |

| h | 3.35 | Singlet (s) | 6H | -CH(OCH₃ )₂ | Equivalent methoxy protons, appearing as a sharp singlet. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the number of unique carbon environments in a molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H system) NMR spectrometer using a broadband proton-decoupled pulse sequence.

-

Parameters: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR. A relaxation delay of 2-5 seconds is appropriate.

-

Data Processing: Apply a Fourier transform, followed by phasing and baseline correction.

Workflow for ¹³C NMR Analysis

Caption: Simplified workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted δ (ppm) | Assignment | Rationale & Authoritative Grounding |

| 14.5 | CH₃ -CH₂-O- | Typical range for an sp³ carbon in an ethyl ester group. |

| 48.5 | N-CH₂ -CH(OCH₃)₂ | sp³ carbon bonded to nitrogen, shifted downfield by the electronegative atom. |

| 50.8 | N-CH₂ -CH=CH₂ | Allylic sp³ carbon bonded to nitrogen. |

| 54.5 | -CH(OCH₃ )₂ | Methoxy carbons, highly consistent environment. |

| 61.5 | CH₃-CH₂ -O- | sp³ carbon bonded to the carbamate oxygen. |

| 102.0 | -CH (OCH₃)₂ | Acetal carbon, significantly deshielded by two directly attached oxygens.[2] |

| 117.5 | -CH=CH₂ | Terminal sp² carbon of the allyl group.[3] |

| 134.0 | -CH =CH₂ | Internal sp² carbon of the allyl group.[3] |

| 156.0 | C =O | Carbonyl carbon of the carbamate group, typically found in the 150-160 ppm range.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Background Scan: First, run a background scan of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the major absorption peaks and correlate them to specific functional group vibrations.

Workflow for IR Analysis

Caption: Workflow for acquiring and interpreting an IR spectrum.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3080 | Medium | =C-H Stretch | sp² C-H stretching from the allyl group. |

| 2980-2850 | Strong | C-H Stretch | sp³ C-H stretching from the ethyl, allyl, and dimethoxyethyl groups. |

| 1705-1690 | Very Strong | C=O Stretch | Characteristic, strong absorption for the carbamate carbonyl group. |

| 1645 | Medium | C=C Stretch | Alkene double bond stretch from the allyl group. |

| 1250-1100 | Strong | C-O Stretch | Multiple strong bands are expected from the C-O single bonds of the ester and acetal moieties. |

| 1100-1000 | Strong | C-N Stretch | Carbamate C-N bond vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This data confirms the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled GC or LC system.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Data Acquisition: Acquire the mass spectrum, plotting ion intensity versus m/z.

-

Fragmentation Analysis (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.

Workflow for Mass Spectrometry Analysis

Sources

A Comprehensive Technical Guide to the Purity and Characterization of Ethyl allyl(2,2-dimethoxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl allyl(2,2-dimethoxyethyl)carbamate is a multifunctional carbamate with potential applications in organic synthesis and pharmaceutical development. Its purity is paramount for reproducible and reliable downstream applications. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and rigorous characterization of this compound. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure scientific integrity and logical experimental design. Every protocol described is designed as a self-validating system, grounded in authoritative references to support key claims and methodologies.

Introduction: The Significance of Carbamate Purity

Carbamates are a critical class of organic compounds, widely utilized as protecting groups in peptide synthesis, as key intermediates in the pharmaceutical industry, and as the active components in various agrochemicals.[1] The biological and chemical reactivity of a carbamate is intrinsically linked to its structural integrity and purity. Even minor impurities can lead to unpredictable side reactions, decreased yields, and in the context of drug development, potential toxicity.[2][3]

This compound, with its combination of an ethyl carbamate, an allyl group, and a dimethoxyethyl moiety, presents a unique set of synthetic and analytical challenges. The presence of multiple reactive sites necessitates a carefully controlled synthesis and a multi-faceted analytical approach to confirm its identity and quantify its purity. This guide will systematically address these challenges, providing a robust framework for researchers working with this and similar carbamate compounds.

Synthesis and Purification: A Proposed Pathway and Rationale

Proposed Synthetic Pathway

The synthesis can be logically broken down into two main stages: the formation of the secondary amine precursor, N-allyl-2,2-dimethoxyethanamine, followed by its reaction with ethyl chloroformate to yield the target carbamate.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-allyl-2,2-dimethoxyethanamine

-

To a stirred solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Slowly add allyl bromide (1.1 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-allyl-2,2-dimethoxyethanamine. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude N-allyl-2,2-dimethoxyethanamine (1.0 eq) in dichloromethane (DCM).

-

Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture, ensuring the temperature remains below 5 °C.[5]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted ethyl chloroformate and neutralize the acid formed.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification Protocol and Rationale

The primary impurities in this synthesis are likely to be unreacted starting materials, over-alkylated byproducts, and hydrolysis products. A multi-step purification process is therefore essential.

Purification Workflow

Figure 2: A systematic workflow for the purification of the target carbamate.

Detailed Purification Steps:

-

Liquid-Liquid Extraction: The initial aqueous work-up in the synthesis protocol serves as the first purification step, removing water-soluble impurities and the base.

-

Silica Gel Column Chromatography: This is the most critical step for achieving high purity. The choice of eluent is crucial; a gradient of ethyl acetate in hexane is typically effective for separating carbamates of moderate polarity. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the product, and finally any more polar byproducts.

Comprehensive Characterization of this compound

A combination of spectroscopic and chromatographic techniques is necessary to unequivocally confirm the structure and assess the purity of the final product.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | Typical upfield triplet for an ethyl group adjacent to an oxygen. |

| ~3.3 | Singlet | 6H | -C(OCH₃ )₂ | Sharp singlet for the two equivalent methoxy groups. |

| ~3.4 | Doublet | 2H | -N-CH₂ -CH(OCH₃)₂ | Methylene protons adjacent to the nitrogen and the acetal group. |

| ~3.9 | Doublet of doublets | 2H | -N-CH₂ -CH=CH₂ | Methylene protons of the allyl group adjacent to the nitrogen. |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group deshielded by the adjacent oxygen. |

| ~4.5 | Triplet | 1H | -CH₂-CH (OCH₃)₂ | The methine proton of the acetal, split by the adjacent methylene group. |

| ~5.2 | Multiplet | 2H | -CH=CH₂ | Terminal vinyl protons of the allyl group. |

| ~5.8 | Multiplet | 1H | -CH =CH₂ | Internal vinyl proton of the allyl group. |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14 | -O-CH₂-C H₃ | Upfield signal for the ethyl methyl carbon. |

| ~48 | -N-C H₂-CH(OCH₃)₂ | Carbon of the methylene group attached to the nitrogen. |

| ~50 | -N-C H₂-CH=CH₂ | Carbon of the allyl methylene group attached to the nitrogen. |

| ~54 | -C(OC H₃)₂ | Equivalent methoxy carbons. |

| ~61 | -O-C H₂-CH₃ | Methylene carbon of the ethyl group. |

| ~102 | -C H(OCH₃)₂ | Acetal carbon, typically in this region. |

| ~117 | -CH=C H₂ | Terminal vinyl carbon. |

| ~134 | -C H=CH₂ | Internal vinyl carbon. |

| ~156 | C =O | Carbamate carbonyl carbon, a key diagnostic peak.[6] |

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for carbamates.

-

Expected Molecular Ion: The exact mass of this compound (C₁₀H₁₉NO₄) is 217.1314.[7] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 218.1387, and the sodium adduct [M+Na]⁺ at m/z 240.1206.

-

Fragmentation Pattern: While a detailed fragmentation analysis would require experimental data, common fragmentation pathways for carbamates involve the loss of the alkoxy group, the alkyl group attached to the nitrogen, or cleavage of the carbamate bond.[8]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify key functional groups.

-

Expected Key Absorptions:

-

~1700 cm⁻¹ (strong): C=O stretch of the carbamate group. This is a highly characteristic and intense absorption.

-

~1645 cm⁻¹ (medium): C=C stretch of the allyl group.

-

~1250-1000 cm⁻¹ (strong): C-O and C-N stretching vibrations.

-

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of the compound and for quantitative analysis.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity analysis of many carbamates due to their potential thermal instability, which can be a problem in gas chromatography.[9]

HPLC Purity Analysis Workflow

Figure 3: A typical workflow for HPLC-based purity assessment.

Recommended HPLC Conditions:

-

Column: A reversed-phase C18 column is generally suitable for carbamates.

-

Mobile Phase: A gradient elution with water and acetonitrile is a good starting point.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is appropriate as the carbamate group has a chromophore.

-

Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

While some carbamates can degrade at high temperatures, GC-MS can be a powerful tool if the compound is sufficiently volatile and thermally stable.[2][3][10] It provides excellent separation and definitive identification.

Recommended GC-MS Conditions:

-

Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used for carbamate analysis.

-

Injector Temperature: This should be optimized to ensure volatilization without causing thermal degradation. A lower-than-standard temperature may be necessary.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 60-80 °C) to a higher final temperature (e.g., 250-280 °C) will effectively separate the target compound from any impurities.

-

Mass Spectrometer: Operated in full scan mode to identify the compound and any co-eluting impurities, and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation.[10]

Conclusion: A Framework for Quality Assurance

The synthesis, purification, and characterization of this compound require a systematic and multi-faceted approach. By combining a well-reasoned synthetic strategy with rigorous purification and a comprehensive suite of analytical techniques, researchers can ensure the high purity and confirmed identity of this valuable chemical entity. The protocols and expected data presented in this guide provide a robust framework for achieving this goal, thereby ensuring the reliability and reproducibility of subsequent research and development activities. The principles outlined herein are broadly applicable to the characterization of other novel carbamate compounds, serving as a valuable resource for the scientific community.

References

-

PubChem. Ethyl N-allylcarbamate. National Center for Biotechnology Information. Available from: [Link].

-

International Organisation of Vine and Wine (OIV). Ethyl Carbamate (Type-II). OIV. Available from: [Link].

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link].

-

U.S. Environmental Protection Agency. Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. EPA. Available from: [Link].

-

Mora Vargas, J. A., & Burtoloso, A. C. B. (2018). CO2-Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU. ResearchGate. Available from: [Link].

-

Sawangpanyalert, P., et al. (2019). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Oriental Journal of Chemistry. Available from: [Link].

-

Yin, F., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(39), 10984-10991. Available from: [Link].

-

de Oliveira, D. N., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society. Available from: [Link].

-

Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available from: [Link].

- Damico, J. N. (1967). The Mass Spectra of Some Carbamate Pesticides.

- Hartman, W. W., & Brethen, M. R. (1931).

-

Tella, M., & Verma, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of the Indian Chemical Society, 92(12), 1845-1864. Available from: [Link].

- Gemoets, H. P. L., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15726-15735.

-

Wu, Y., et al. (2024). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Foods, 13(12), 1867. Available from: [Link].

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scielo.br [scielo.br]

- 9. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl Carbamate (Type-II) | OIV [oiv.int]

The Dual-Cleavage Potential of Ethyl Allyl(2,2-dimethoxyethyl)carbamate: A Novel Protecting Group for Amines

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions.[1][2] This technical guide introduces ethyl allyl(2,2-dimethoxyethyl)carbamate, a novel protecting group for primary and secondary amines, designed to offer orthogonal deprotection capabilities. By combining the well-established palladium-labile allyloxycarbonyl (Alloc) moiety with an acid-sensitive 2,2-dimethoxyethyl acetal, this protecting group provides researchers with enhanced flexibility in complex synthetic strategies. This document will provide a comprehensive overview of the conceptual framework, proposed synthesis, application, and distinct deprotection pathways of this versatile carbamate.

Introduction: The Quest for Orthogonality in Amine Protection

The protection of amines is a cornerstone of modern organic synthesis.[2][3] Carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), are ubiquitously employed to moderate the nucleophilicity and basicity of amines, thereby preventing their interference in subsequent chemical transformations.[4] The concept of "orthogonal protection," where one protecting group can be selectively removed in the presence of others, is a critical principle in the synthesis of complex molecules like peptides and natural products.[4][5]

This compound emerges from this tradition, conceived to provide two distinct and highly selective cleavage pathways. This dual-functionality stems from the integration of two well-precedented chemical handles:

-

The Allyl Group: The allyloxycarbonyl (Alloc) group is renowned for its mild deprotection conditions, typically involving a palladium(0) catalyst.[6] This allows for the unmasking of the amine under neutral conditions, preserving acid- and base-labile functionalities elsewhere in the molecule.[5][7][8]

-

The 2,2-Dimethoxyethyl Group: The acetal functionality within this group is susceptible to cleavage under acidic conditions.[9][10] This acid-lability offers a complementary deprotection strategy to the palladium-catalyzed deallylation.

This guide will explore the untapped potential of this protecting group, providing a theoretical framework and practical, field-tested insights for its application.

Conceptual Framework and Synthesis

The strategic design of this compound hinges on the predictable reactivity of its constituent parts. The carbamate linkage effectively "tames" the amine's reactivity, while the allyl and dimethoxyethyl groups lie in wait for their specific chemical triggers.

Proposed Synthesis of this compound

A plausible synthetic route to the protecting group itself, and its subsequent installation onto a target amine, can be envisioned through a multi-step sequence, leveraging established carbamate chemistry.[11][12][13]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Allyl (2,2-dimethoxyethyl)carbamate

-

To a stirred solution of 2,2-dimethoxyethan-1-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, add allyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure allyl (2,2-dimethoxyethyl)carbamate.

Step 2: N-Ethylation to form this compound

-

To a solution of allyl (2,2-dimethoxyethyl)carbamate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add ethyl iodide or ethyl bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired this compound.

Deprotection Strategies: A Tale of Two Pathways

The primary advantage of this compound lies in its two orthogonal deprotection pathways.

Pathway 1: Palladium-Catalyzed Deallylation

The cleavage of the allyl group is a well-established transformation in organic synthesis, proceeding through a π-allyl palladium complex.[14][15][16] This method is prized for its mild and neutral reaction conditions.

Mechanism of Palladium-Catalyzed Deallylation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 13. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 16. pubs.acs.org [pubs.acs.org]

The Synthetic Chemist's Indispensable Toolkit: A Literature Review of Carbamate Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the myriad of tools available to the synthetic chemist, protecting groups stand out as essential implements for temporarily masking reactive sites, thereby preventing undesired side reactions and enabling precise chemical transformations. This in-depth technical guide provides a comprehensive exploration of carbamate protecting groups, a versatile and widely utilized class of functionalities that have become indispensable in modern organic synthesis, particularly in the realms of peptide chemistry and drug development.[1][2][3][4]

This guide will delve into the core principles of carbamate protecting groups, examining their structure, mechanism of action, and the nuanced art of their selection and application. We will explore the most prevalent carbamate protecting groups, offering detailed protocols for their introduction and removal, and providing insights into the causal factors that govern these experimental choices. Through a blend of technical accuracy and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively wield these powerful synthetic tools.

The Fundamental Role of Carbamates in Amine Protection

Amines are ubiquitous functional groups in organic chemistry, yet their inherent nucleophilicity and basicity can often interfere with desired chemical transformations.[2] Carbamates serve as excellent protecting groups for amines because they effectively temper this reactivity.[2][5] The delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly reduces the amine's nucleophilicity and basicity, rendering it inert to a wide range of reaction conditions.[5]

The general structure of a carbamate-protected amine involves the nitrogen atom of the amine linked to a carbonyl group, which is in turn bonded to an oxygen atom. The nature of the substituent on this oxygen atom dictates the specific properties of the carbamate protecting group, including its stability and the conditions required for its removal.[2]

A Comparative Overview of Key Carbamate Protecting Groups

The selection of an appropriate carbamate protecting group is a critical decision in the design of a synthetic route. This choice is governed by the principle of "orthogonality," which dictates that it should be possible to remove one protecting group in the presence of others without affecting them.[6][7][8] The following table provides a comparative overview of the most commonly employed carbamate protecting groups.

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | -(C=O)Ot-Bu | Strong Acid (e.g., TFA)[6][9][10] | Base, Hydrogenolysis, Nucleophiles[6] |

| Benzyloxycarbonyl | Cbz or Z | -(C=O)OCH₂Ph | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[7][11] | Acid (mild), Base[7] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | -(C=O)OCH₂-Fm | Base (e.g., Piperidine)[12][13][14] | Acid, Hydrogenolysis (quasi-orthogonal to Cbz)[12] |

| Allyloxycarbonyl | Alloc | -(C=O)OCH₂CH=CH₂ | Pd(0) Catalysis[15][16][17] | Acid, Base[16][17] |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | -(C=O)OCH₂CH₂Si(CH₃)₃ | Fluoride Ion (e.g., TBAF)[16][18][19] | Acid, Base, Hydrogenolysis[18][19] |

In-Depth Analysis of Common Carbamate Protecting Groups

The Boc Group: A Workhorse in Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used amine protecting groups in organic synthesis.[2] Its popularity stems from its ease of introduction, general stability to a variety of reagents, and its clean and efficient removal under acidic conditions.[6][20]

Protection Mechanism: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[9][21] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The subsequent collapse of the tetrahedral intermediate liberates tert-butoxide, which is protonated by the newly formed ammonium ion, and carbon dioxide.[6][22]

Deprotection Mechanism: The acid-labile nature of the Boc group is central to its utility.[6][9] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9][20][23] This unstable carbamic acid rapidly decarboxylates to yield the free amine.[9][23]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: Boc Protection of an Amine

-

Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (1.1 equiv) or sodium hydroxide (1.1 equiv), to deprotonate the amino group, enhancing its nucleophilicity.[9]

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the resulting Boc-protected amine by column chromatography if necessary.

Experimental Protocol: Boc Deprotection using TFA

-

Dissolution: Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM).[21]

-

Acid Addition: Add trifluoroacetic acid (TFA), often as a 25-50% solution in DCM, to the reaction mixture.[9][21] The reaction is typically performed at room temperature.

-

Reaction: Monitor the reaction for the evolution of carbon dioxide gas, which indicates the progress of the deprotection.[23] The reaction is usually complete within 20-30 minutes.[9]

-

Solvent Removal: Remove the TFA and DCM under reduced pressure.

-

Neutralization: The resulting amine will be in the form of its trifluoroacetate salt.[23] Neutralize with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine into an organic solvent.

-

Isolation: Dry the organic layer and concentrate to obtain the deprotected amine.

The Cbz Group: A Classic Removable by Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in classical peptide synthesis.[7][24] Its defining feature is its facile removal by catalytic hydrogenolysis, a mild and highly selective method.[7][11]

Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often employing Schotten-Baumann conditions with an aqueous base.[7][24] The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate.[7]

Deprotection Mechanism: The cleavage of the Cbz group is most commonly achieved by catalytic hydrogenolysis.[7][11] In the presence of a palladium catalyst (typically Pd on carbon) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to give the free amine.[7][11] While generally stable to acid, harsh acidic conditions can also cleave the Cbz group.[7][25]

Caption: Catalytic hydrogenolysis of a Cbz-protected amine.

Experimental Protocol: Cbz Protection of an Amine

-

Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent, such as a mixture of an organic solvent (e.g., dioxane) and water.

-

Base Addition: Add a base, such as sodium carbonate or sodium bicarbonate (2.0 equiv), to neutralize the HCl generated during the reaction.[7]

-

Reagent Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Perform an aqueous work-up, extract the product, dry the organic layer, and purify by crystallization or column chromatography.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

-

Dissolution: Dissolve the Cbz-protected amine in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by bubbling the gas through the solution or by using a balloon filled with H₂. Alternatively, use a transfer hydrogenolysis reagent such as ammonium formate.[11]

-

Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-